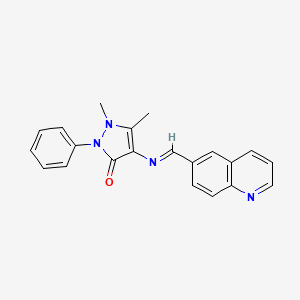
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate, also known as ethyl cyano(3-ethyl-2-quinoxalylidene)acrylate, is a quinoxaline derivative that has been of interest to researchers due to its potential applications in the field of organic electronics, photovoltaics, and as a fluorescent probe for biological studies.
Mechanism of Action
The mechanism of action of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate is not well understood. However, it has been suggested that its fluorescent properties are due to its ability to intercalate into DNA and RNA, causing a change in the fluorescence intensity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. However, it has been shown to selectively bind to DNA and RNA, suggesting that it may have potential as a therapeutic agent for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate in lab experiments is its unique fluorescent properties, which make it a useful tool for studying nucleic acid structure and dynamics. However, its limited solubility in aqueous solutions and potential toxicity may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, its potential applications in organic electronics and photovoltaics warrant further investigation.
Synthesis Methods
The synthesis of ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate involves the reaction of this compound cyanoacetate with 2-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinoline-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to yield the desired product.
Scientific Research Applications
Ethyl (E,4Z)-2-cyano-4-(1-ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoatequinolin-2-ylidene)but-2-enoate has been studied for its potential application as a fluorescent probe for biological studies. It has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and dynamics. Additionally, it has been investigated for its potential use in organic electronics and photovoltaics due to its unique electronic properties.
properties
IUPAC Name |
ethyl (E,4Z)-2-cyano-4-(1-ethylquinolin-2-ylidene)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-20-16(11-9-14-7-5-6-8-17(14)20)12-10-15(13-19)18(21)22-4-2/h5-12H,3-4H2,1-2H3/b15-10+,16-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSWUEUVRSEEQY-HDVIWIBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C\C=C(/C#N)\C(=O)OCC)/C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)


![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)